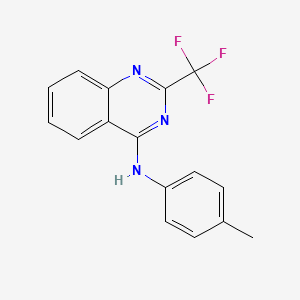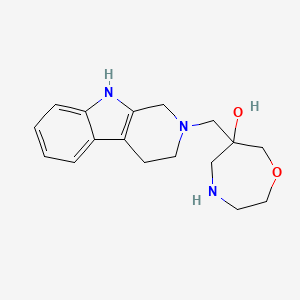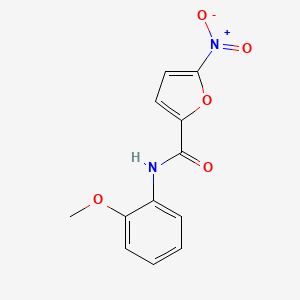
N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C16H12F3N3 and its molecular weight is 303.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.09833188 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiviral Activity
A study detailed the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds exhibiting antiviral activities against Tobacco mosaic virus (TMV) (Luo et al., 2012).
Hypolipidemic Activities
Research on novel 2-[4-[(diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones, including derivatives, demonstrated hypolipidemic effects by increasing lipoprotein lipase activity and reducing triglyceride and cholesterol levels (Kurogi et al., 1996).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar minimum inhibitory concentrations (MICs) (Van Horn et al., 2014).
Antitumor and Antimalarial Properties
Another study synthesized 6-[(phenylamino)methyl]-2,4-quinazolinediamines with potent antimalarial, antibacterial, and antitumor activities, highlighting trimetrexate for its broad spectrum of antitumor effects (Elslager et al., 1983).
Optoelectronic Material Applications
Quinazolines have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. This includes the creation of novel materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).
H1-Antihistaminic Agents
Research on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown promising results as H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2007).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
A novel series of quinazoline-4-one/4-thione derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing compounds with significant activity profiles (Dash et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-6-8-11(9-7-10)20-14-12-4-2-3-5-13(12)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDEIXIJLOYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
![(1S,5R)-3-(2-methylsulfanyl-1,3-thiazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)
![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B5550568.png)

![Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B5550572.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

